

Unveiling the Mechanism of 27-O-Demethylrapamycin: A Comparative Analysis

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Compound of Interest

Compound Name: 27-O-Demethylrapamycin

Cat. No.: B1179015

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This guide provides a comparative analysis of **27-O-Demethylrapamycin** and its parent compound, rapamycin, focusing on their mechanism of action as inhibitors of the mammalian target of rapamycin (mTOR). While both compounds are known immunosuppressants, this document aims to delineate their biochemical and cellular effects, supported by available experimental data.

Executive Summary

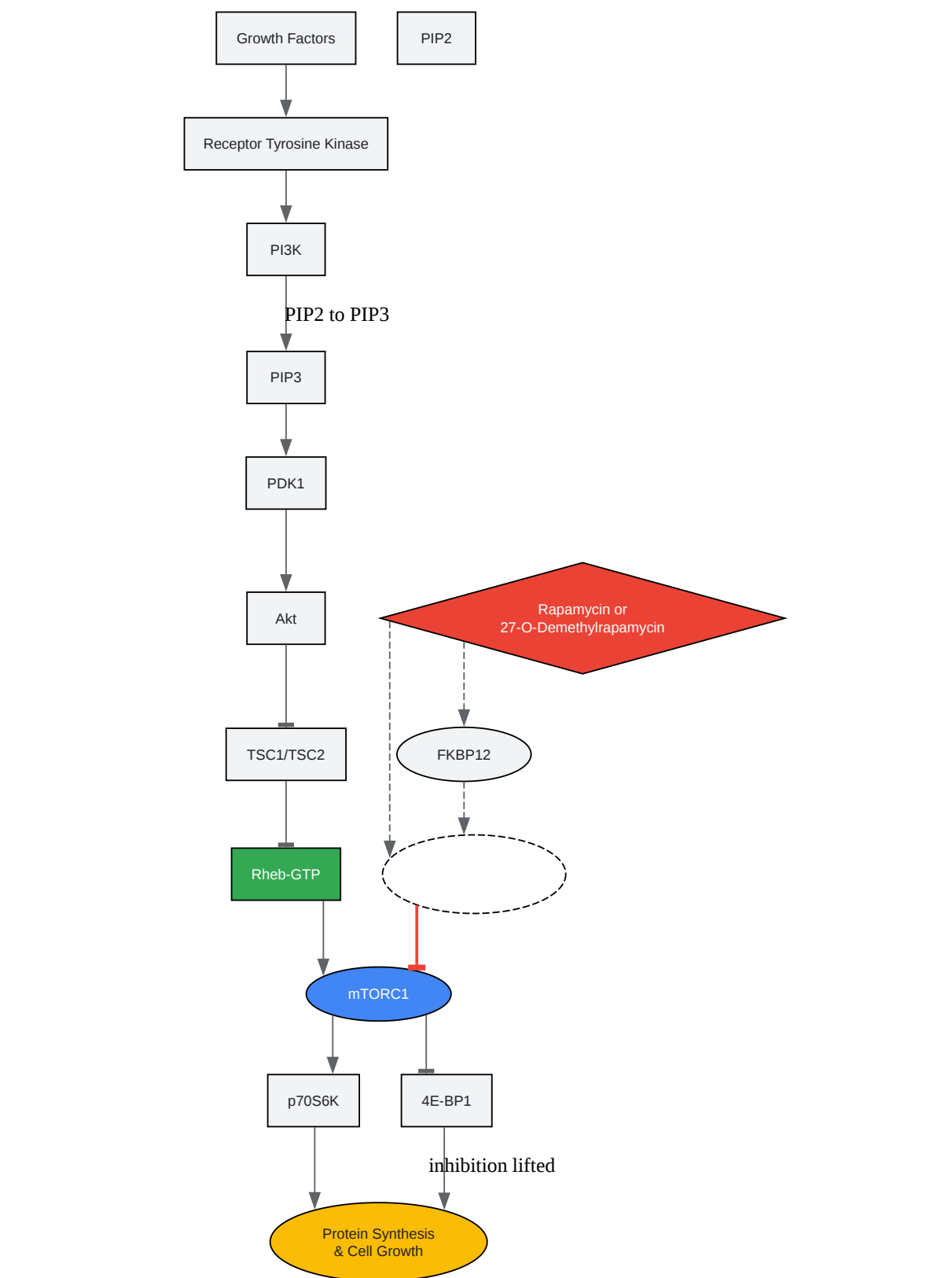
Rapamycin and its analog, **27-O-Demethylrapamycin**, exert their immunosuppressive and anti-proliferative effects by inhibiting the mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism. The primary mechanism of action involves the formation of a tripartite complex with the immunophilin FK506-binding protein 12 (FKBP12) and the FKBP12-rapamycin-binding (FRB) domain of mTOR. This action effectively blocks the function of the mTORC1 complex, a key component of the mTOR pathway. While the general mechanism is understood to be similar for both compounds, a detailed quantitative comparison of their potency is hampered by the limited availability of public data for **27-O-Demethylrapamycin**.

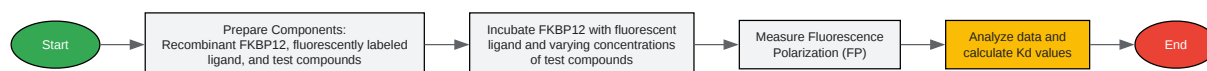
Mechanism of Action: A Tale of Two Analogs

Both rapamycin and **27-O-Demethylrapamycin** function as allosteric inhibitors of mTORC1. The process begins with the binding of the drug to the highly conserved cellular receptor,

FKBP12. This initial binding event induces a conformational change in both the drug and the protein, creating a composite surface that is recognized by the FRB domain of mTOR. The resulting ternary complex (FKBP12-drug-mTOR) sterically hinders the association of mTORC1 with its downstream substrates, such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), thereby inhibiting their phosphorylation and downstream signaling. This cascade of events ultimately leads to a G1 phase cell cycle arrest and inhibition of cell proliferation.

Signaling Pathway Diagram





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